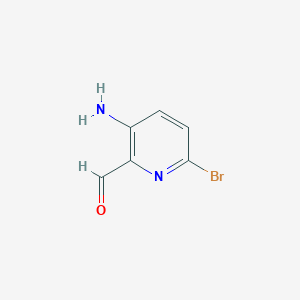

3-Amino-6-bromopicolinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O |

|---|---|

Molecular Weight |

201.02 g/mol |

IUPAC Name |

3-amino-6-bromopyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H5BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2 |

InChI Key |

TZGOZPQFWHUZLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1N)C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 6 Bromopicolinaldehyde and Substituted Pyridinecarbaldehydes

Direct Synthesis Routes to 3-Amino-6-bromopicolinaldehyde

Direct synthesis aims to construct the target molecule, this compound, efficiently from readily available precursors.

A prominent and powerful method for the introduction of an aldehyde group onto an aromatic or heteroaromatic ring is through the use of organolithium reagents. commonorganicchemistry.com This strategy is particularly applicable to the synthesis of this compound from the starting material 2,6-dibromo-3-aminopyridine.

The core of this methodology is the halogen-metal exchange reaction. researchgate.net This reaction, often performed at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), involves treating the haloaromatic compound with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi). commonorganicchemistry.com In the case of 2,6-dibromo-3-aminopyridine, the n-BuLi will preferentially exchange with one of the bromine atoms to form a highly reactive pyridyllithium intermediate.

Regioselectivity is a critical consideration in this step. For dihalopyridines, factors such as solvent, temperature, and the electronic and steric influence of other substituents dictate which halogen undergoes exchange. researchgate.netarkat-usa.org In 2,6-dibromo-3-aminopyridine, the bromine at the C-6 position is generally more susceptible to lithium-halogen exchange than the bromine at the C-2 position, which is adjacent to the electron-donating amino group and the ring nitrogen.

General Synthetic Strategies for Substituted Picolinaldehydes

Beyond the direct synthesis of a single target, a range of general methodologies exists for the construction and functionalization of the picolinaldehyde framework.

Condensation reactions represent a classical and foundational approach to building the pyridine (B92270) ring itself. These multi-component reactions assemble the heterocyclic core from simpler, acyclic precursors.

One of the most well-known methods is the Hantzsch Pyridine Synthesis . wikipedia.orgscribd.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is not yet aromatic. organic-chemistry.org A subsequent oxidation step, often facilitated by an oxidizing agent like nitric acid or simply by exposure to air, is required to aromatize the ring and form the stable pyridine derivative. wikipedia.orggcwgandhinagar.com By carefully choosing the aldehyde and β-ketoester components, one can introduce substituents at various positions, which can later be chemically modified to an aldehyde.

Another classical method is the Guareschi-Thorpe Synthesis . This reaction involves the condensation of a β-dicarbonyl compound with a β-enaminocarbonyl compound or a nitrile in the presence of a base. gcwgandhinagar.com A modern, greener version of this reaction uses ammonium carbonate in an aqueous medium to facilitate the three-component condensation of alkyl cyanoacetates with 1,3-dicarbonyls to produce substituted hydroxypyridines. rsc.org These condensation strategies provide access to highly functionalized pyridine rings that serve as precursors to picolinaldehydes. scispace.comnih.gov

Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C–H) bonds, as it offers a more atom-economical and efficient route to complex molecules. However, the C–H functionalization of pyridines presents a significant challenge due to the electronic properties of the ring. The pyridine ring is electron-deficient, making electrophilic substitution difficult, and the nitrogen atom can act as a coordinating site for metal catalysts, complicating reactivity. gcwgandhinagar.com

Despite these challenges, methods for the regioselective C–H functionalization of pyridines have been developed. Palladium-catalyzed reactions, for example, can achieve selective arylation or olefination at specific positions of the pyridine ring, often controlled by the choice of ligand or directing group. nih.govacs.org For instance, using 1,10-phenanthroline (B135089) as a ligand can direct the olefination of pyridines to the C-3 position. acs.org While direct C–H formylation is less common, related transformations have been achieved. One approach involves the metal- and acid-free C–H formylation of nitrogen heterocycles using trioxane (B8601419) as a stable and solid aldehyde equivalent, enabled by a soluble organic oxidant. acs.org Overcoming the intrinsic electronic preferences of the pyridine ring often requires converting it into a more reactive intermediate to achieve functionalization at positions like C-3 (meta). nih.gov

The conversion of halogenated pyridines into their corresponding carbaldehydes is a robust and widely used strategy. As discussed in section 2.1.1, the lithium-halogen exchange followed by formylation is a primary method for this transformation. commonorganicchemistry.com The synthesis of 6-bromopicolinaldehyde is a classic example of this approach.

The process typically begins with a precursor like 2-bromo-6-methylpyridine (B113505) or 2,6-dibromopyridine. chemicalbook.com The substrate is dissolved in an anhydrous solvent like THF and cooled to a low temperature. An alkyllithium reagent, such as n-BuLi, is added, which selectively exchanges with a bromine atom to form the lithiated pyridine intermediate. researchgate.netarkat-usa.org This nucleophilic intermediate is then treated with DMF to install the aldehyde group. researchgate.net This method is highly effective and allows for the preparation of a wide array of substituted picolinaldehydes from their corresponding brominated precursors. chemicalbook.com

Below is a table summarizing examples of this transformation.

| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Ref |

| 2,5-Dibromopyridine | 1. n-BuLi 2. DMF | Toluene | -78°C | 5-Bromo-2-picolinaldehyde | - | researchgate.net |

| 2-Bromo-4-methoxypyridine | 1. LTMP 2. DMF | THF | - | 4-Methoxy-2-picolinaldehyde | 70% (overall) | arkat-usa.org |

| Trihalopyridine | 1. LDA 2. Ethyl formate | - | - | Formylated Pyridine | - | arkat-usa.org |

Table 1: Examples of Pyridinecarbaldehyde Synthesis via Lithiation/Formylation. Note: LTMP = Lithium tetramethylpiperidide, LDA = Lithium diisopropylamide.

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. This technology has been successfully applied to both the construction of the pyridine core and the direct functionalization of existing pyridine rings to form picolinaldehydes. organic-chemistry.orgnih.gov

A notable example is the green synthesis of polysubstituted picolinaldehydes through a combination of aza-6π electrocyclization and a subsequent Minisci-type C–H formylation, all promoted by visible light without the need for a metal catalyst. organic-chemistry.orgorganic-chemistry.org In the formylation step, a radical precursor is generated under photoredox conditions. For instance, 1,3-dioxolane (B20135) can be oxidized to a nucleophilic radical by an excited-state photosensitizer like benzophenone. researchgate.net This radical then attacks the electron-deficient pyridine ring (often at the C-2 position) to form a radical intermediate, which is subsequently oxidized by atmospheric oxygen to yield the final picolinaldehyde product and regenerate the catalyst. organic-chemistry.orgresearchgate.net

This approach is highly valued for its sustainability, operating under mild conditions and tolerating a wide variety of functional groups. organic-chemistry.org Furthermore, photoredox catalysis can be used to generate pyridyl radicals from halopyridines, which can then participate in various coupling reactions, expanding the toolkit for creating complex pyridine-containing molecules. rsc.orgresearchgate.net

Sustainable and Green Chemistry Approaches in Picolinaldehyde Synthesis

The development of environmentally benign and sustainable synthetic methods for creating highly functionalized N-heterocycles, such as picolinaldehydes, is a primary focus of contemporary organic and medicinal chemistry. nih.gov Traditional methods often rely on harsh reaction conditions, toxic reagents, and metal catalysts, leading to significant environmental concerns. researchgate.netijnc.ir In contrast, green chemistry principles aim to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. ijnc.iracs.org Recent advancements have led to innovative, eco-friendly alternatives for the synthesis of substituted picolinaldehydes, emphasizing catalysis, renewable feedstocks, and less hazardous reaction media. ijnc.ir

One notable advancement is the use of a metal-free, visible-light-induced photoredox method for the construction and direct functionalization of pyridines to yield polysubstituted picolinaldehydes. nih.govorganic-chemistry.orgresearchgate.netacs.org This approach utilizes a biomimetic aza-6π electrocyclization to form diverse pyridine derivatives, followed by a tandem Minisci-type reaction for C-H functionalization. nih.gov The process is distinguished by its sustainability, operating under mild conditions without the need for metal catalysts or external oxidants. organic-chemistry.org Research has shown that this method is tolerant of a wide array of functional groups, including halogens and heterocycles, and produces picolinaldehydes with high efficiency and regioselectivity. organic-chemistry.org

Another significant green approach involves the use of heterogeneous catalysts in solvent-free conditions. For instance, a one-pot synthesis of pyridine-2-carbaldehyde-based chalcones has been achieved using mesoporous MCM-41 materials. researchgate.netasianpubs.org This method can be catalyzed by various metal-incorporated (such as Manganese and Aluminum) and acid-functionalized mesoporous materials. researchgate.netasianpubs.org The key advantages of this protocol include its eco-friendly nature, short reaction times, straightforward product isolation, and excellent yields. researchgate.net

Iron-catalyzed cyclization represents another green pathway for the synthesis of substituted pyridines, which are precursors to picolinaldehydes. A facile method using iron(III) chloride as a catalyst for the cyclization of ketoxime acetates and aldehydes has been developed. rsc.org This reaction demonstrates good functional group tolerance and produces symmetrical pyridines in high yields without the need for additives. rsc.org The scalability of this method has also been demonstrated, highlighting its practical applicability in larger-scale synthesis. rsc.org

Furthermore, the principles of green chemistry are being applied to streamline synthetic processes and reduce waste. This includes the development of one-pot syntheses, which minimize the number of reaction and purification steps, thereby saving resources and reducing the generation of waste. icsr.in The use of visible light as a sustainable energy source is another key aspect of modern green synthesis, offering an energy-efficient and environmentally safer process for reactions like the arylation of pyridine derivatives. icsr.in

These sustainable and green chemistry approaches offer powerful and responsible alternatives to traditional synthetic routes for producing a wide range of substituted picolinaldehydes. While direct green synthetic routes for this compound are not yet prominently documented, the principles and methodologies established for other substituted picolinaldehydes provide a clear framework for the future development of such specific and complex molecules.

Detailed Research Findings on Green Picolinaldehyde Synthesis

| Methodology | Key Features | Catalyst/Reagents | Conditions | Advantages | Reference(s) |

| Metal-Free Visible-Light Photoredox Catalysis | Biomimetic aza-6π electrocyclization and Minisci-type C-H formylation | Benzophenone, Sodium Trifluoroacetate, DBU | Visible light, metal- and oxidant-free | High efficiency, broad functional group tolerance, high regioselectivity, mild conditions | organic-chemistry.org, nih.gov, researchgate.net, acs.org |

| Heterogeneous Catalysis | One-pot synthesis of pyridine-2-carbaldehyde based chalcones | Metal-incorporated (Mn, Al) and acid-functionalized mesoporous MCM-41 | Solvent-free | Eco-friendly, short reaction times, easy product isolation, excellent yields | researchgate.net, asianpubs.org |

| Iron-Catalyzed Cyclization | Cyclization of ketoxime acetates and aldehydes | FeCl₃ | Additive-free | Good functional group tolerance, high yields, scalable | rsc.org |

Chemical Transformations and Mechanistic Reactivity of 3 Amino 6 Bromopicolinaldehyde

Reactivity of the Aldehyde Moiety in Substituted Picolinaldehydes

The aldehyde group at the C2 position of the pyridine (B92270) ring is a versatile functional handle, participating in a wide array of chemical transformations characteristic of aromatic aldehydes, yet with its reactivity modulated by the electronic properties of the pyridine ring.

Picolinaldehydes, including brominated variants like 6-bromopicolinaldehyde, readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. iucr.org This reaction is fundamental in coordination chemistry, as the resulting iminopyridine ligands are excellent chelators for transition metals. iucr.org The formation of the imine involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration.

For instance, 6-bromopicolinaldehyde has been reacted with 5-bromopyridine-3,4-diamine in refluxing methanol (B129727) to produce the corresponding Schiff base, 5-Bromo-N3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine. iucr.org The reaction proceeds efficiently, yielding the product which can be crystallized for structural analysis. iucr.org The presence of the electron-withdrawing bromine atom and the pyridine nitrogen enhances the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack. The resulting imine is stabilized by an intramolecular hydrogen bond and can participate in further intermolecular hydrogen bonding, influencing its crystal packing. iucr.org

The general scope of this reaction is broad, with various substituted anilines and other primary amines being used to generate a diverse library of imine derivatives. researchgate.net This reactivity is also harnessed in multicomponent reactions, such as the Strecker reaction, where 6-bromopicolinaldehyde can react with amines and a cyanide source to form α-aminonitriles. rhhz.net

Table 1: Examples of Imine/Schiff Base Formation with Picolinaldehydes

| Aldehyde Reactant | Amine Reactant | Product | Conditions | Reference |

|---|---|---|---|---|

| 6-bromopicolinaldehyde | 5-bromopyridine-3,4-diamine | 5-Bromo-N3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine | Methanol, reflux, 30 min | iucr.org |

| 6-bromopicolinaldehyde | Various secondary amines | α-aminonitriles | T3P®, Trimethylsilyl cyanide | rhhz.net |

Aldehydes react stoichiometrically and with high selectivity with hydroxylamine (B1172632) to form oximes. rsc.orgrsc.org This reaction provides a reliable method for introducing a nitrogen-containing functional group. rsc.org Picolinaldehydes are no exception and are readily converted to their corresponding picolinaldehyde oximes. The synthesis of 6-bromopicolinaldehyde oxime has been documented as a key step in the preparation of more complex molecular scaffolds. epo.org

The formation of the oxime from the aldehyde is a robust transformation. mdpi.com Once formed, the oxime functionality can undergo further reactions. A significant transformation is the reduction of the oxime to a primary amine. Highly selective hydrogenation of oximes to primary amines can be achieved using homogeneous ruthenium catalysts, such as a Ru(acac)₃/triphos system. rsc.orgrsc.org This two-step sequence—oximation of the aldehyde followed by hydrogenation—represents an efficient pathway to synthesize primary amines from aldehydes, providing an alternative to direct reductive amination. rsc.orgresearchgate.net

Furthermore, the oxime group can participate in cyclization reactions. For example, 6-bromopicolinaldehyde reacts with (E)-1-(2-aminophenyl) ethenone oxime in refluxing methanol to yield 2-(6-Bromopyridin-2-yl)-4-methyl-1,2-dihydroquinazoline-N³-oxide, demonstrating the utility of the picolinaldehyde-derived oxime in constructing complex heterocyclic systems. doi.org

Table 2: Synthesis and Transformation of Picolinaldehyde Oximes

| Aldehyde/Oxime Reactant | Reagents/Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Indole-3-carbaldehyde | NH₂OH·HCl, aq. NaOH, EtOH | Indole-3-carbaldehyde oxime | Oxime Formation | mdpi.com |

| 6-bromopicolinaldehyde | (E)-1-(2-aminophenyl) ethenone oxime, Methanol, reflux | 2-(6-Bromopyridin-2-yl)-4-methyl-1,2-dihydroquinazoline-N³-oxide | Cyclization | doi.org |

| Hexanal oxime | Ru(acac)₃, triphos, H₂ | Hexylamine | Oxime Hydrogenation | rsc.orgrsc.org |

Picolinaldehydes, particularly 2-picolinaldehyde, have been identified as effective organocatalysts, a role inspired by enzyme catalysis. scispace.com They are particularly useful in asymmetric carbonyl catalysis, for instance, in the Mannich reaction. scispace.comnih.gov A novel catalytic strategy involves a chiral Lewis acid-bonded picolinaldehyde to facilitate the direct Mannich/condensation cascade reaction of glycine (B1666218) esters with aldimines. scispace.comnih.gov

In this system, a co-catalytic setup of 2-picolinaldehyde and a chiral Yb(III)-N,N'-dioxide complex proves efficient under mild conditions. scispace.comnih.gov The picolinaldehyde is believed to form a stronger chelate compared to other aldehydes like benzaldehyde, which is crucial for initiating the Mannich reaction. nih.gov The reaction proceeds via a dual-activation mechanism, where the chiral Lewis acid complex activates the picolinaldehyde, which in turn activates the glycine ester for the α-addition transformation. scispace.comnih.gov This methodology provides access to synthetically valuable chiral imidazolidine (B613845) derivatives with high diastereoselectivity and enantioselectivity. scispace.comnih.gov The reaction can be performed as a two- or three-component process, the latter involving the in-situ formation of the aldimine from an aldehyde and an aniline. rsc.org

This catalytic activity underscores the unique electronic and chelating properties of the picolinaldehyde scaffold, which are essential for the reaction to proceed effectively. nih.gov

Reactivity of the Bromo and Amino Substituents in the Pyridine Core

The bromine atom and the amino group on the pyridine ring of 3-Amino-6-bromopicolinaldehyde are key sites for functionalization, primarily through cross-coupling and nucleophilic substitution reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically coupling an organoboron species with an organohalide using a palladium catalyst. byjus.com Brominated pyridines, including bromopicolinaldehydes, are excellent substrates for such reactions. The bromine atom at the 6-position is susceptible to oxidative addition to a Pd(0) catalyst, the first step in the Suzuki catalytic cycle. byjus.com

The Suzuki reaction is widely used to synthesize complex biaryl structures, poly-olefins, and styrenes. byjus.comscirp.org The reaction conditions are generally mild, and the boronic acid reagents are often readily available and environmentally benign compared to other organometallic reagents. byjus.com For a molecule like this compound, the bromine at the C6 position would be the primary site for Suzuki coupling, allowing for the introduction of various aryl or vinyl substituents. The amino group at the C3 position would act as an electron-donating group, potentially modulating the electronic properties of the ring and the reactivity at the C6-Br bond.

Table 3: Key Steps in the Suzuki Coupling Catalytic Cycle

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, oxidizing to Pd(II). This is often the rate-determining step. | R¹-X, Pd(0) catalyst | R¹-Pd(II)-X complex |

| 2. Transmetalation | The organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the Pd(II) complex, displacing the halide. A base is required for this step. | R¹-Pd(II)-X, R²-B(OR)₂, Base | R¹-Pd(II)-R² complex |

Source: Adapted from byjus.com

Nucleophilic Aromatic Substitution (NAS) is a key reaction for substituted aryl halides, particularly those on electron-poor aromatic rings. masterorganicchemistry.comlibretexts.org The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This reactivity is the reverse of electrophilic aromatic substitution, where an electron-rich ring attacks an electrophile. masterorganicchemistry.com

In brominated pyridine systems, the reaction is further facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (the bromide ion). libretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed when the nucleophile attacks the ring. libretexts.org In this compound, the pyridine nitrogen is para to the C3-amino group and ortho to the C6-bromo group, while the aldehyde at C2 is ortho to the C3-amino group. The aldehyde group is strongly electron-withdrawing, which would activate the ring towards nucleophilic attack.

Therefore, the bromine atom at the 6-position can be displaced by various nucleophiles. While direct substitution on this compound is not detailed in the provided sources, reactions on the parent 2-bromopyridine (B144113) scaffold are well-established. For example, 2-bromopyridine can be converted to 2-lithiopyridine via reaction with butyllithium, which then acts as a powerful nucleophile itself. wikipedia.org Copper-catalyzed Goldberg reactions have also been used to displace the bromine of 2-bromopyridine with amine nucleophiles. mdpi.com For this compound, a nucleophile could potentially attack the carbon bearing the bromine, leading to substitution. The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized carbanion, followed by the loss of the bromide leaving group to restore aromaticity. libretexts.orgyoutube.com

Exploration of Domino and Tandem Reaction Sequences involving Picolinaldehydes

Domino reactions, also known as tandem or cascade reactions, represent a highly efficient strategy in organic synthesis. These processes involve two or more bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. researchgate.net This approach allows for the construction of complex molecular architectures from simple starting materials in a single step, which is both economically and environmentally advantageous. researchgate.netfau.eu The development of such sequences is a key area of research, particularly for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.gov Picolinaldehydes, including derivatives like this compound, serve as versatile building blocks in these complex transformations. Their reactivity is exploited in various sequences, including multicomponent reactions and catalyzed cyclization cascades.

Research into the reactivity of picolinaldehyde derivatives has revealed their utility in several notable tandem and domino sequences. While studies focusing specifically on this compound are nascent, the closely related 6-bromopicolinaldehyde has been successfully employed in a variety of such reactions, providing insight into the potential transformations of its amino-substituted analogue.

One significant application is in multicomponent reactions for the synthesis of complex heterocycles. For instance, a one-pot, three-component condensation of 6-bromopicolinaldehyde, benzil, and ammonium (B1175870) acetate (B1210297) has been developed to afford highly substituted imidazole (B134444) derivatives. heteroletters.org This reaction proceeds efficiently and sets the stage for further diversification, such as subsequent propargylation and click reactions to generate a library of 1,2,3-triazole-tethered pyridine-imidazole hybrids. heteroletters.org

In another example of tandem catalysis, 6-bromopicolinaldehyde has been shown to be an excellent substrate in a gold-catalyzed tandem sequence. nih.gov This process involves the propargylation of the aldehyde followed by an unexpected cycloisomerization, which is enabled by a bifunctional phosphine (B1218219) ligand. The reaction proceeds smoothly, yielding a dihydrofuran product in a high yield of 95%. nih.gov

Phosphine-catalyzed domino reactions have also been explored. When 6-bromopicolinaldehyde was subjected to reaction with ethyl penta-2,3-dienoate in the presence of triphenylphosphine (B44618) (PPh₃) as a catalyst, a domino reaction sequence was initiated. acs.org This transformation led to the formation of a substituted tetrahydrofuran (B95107) derivative in a 72% yield after 10 hours. acs.org

Furthermore, 6-bromopicolinaldehyde has been utilized in isocyanide-based multicomponent reactions, specifically the Ugi three-component reaction (Ugi-3CR). Although it showed lower reactivity compared to other aldehydes in a particular sequence for synthesizing α,β-unsaturated γ-lactams, it still furnished the desired product, albeit in a modest yield of 32% after heating. thieme-connect.com

These examples highlight the versatility of the picolinaldehyde scaffold in sophisticated domino and tandem reaction sequences. The electron-withdrawing nature of the pyridine ring and the presence of the reactive aldehyde and bromo-substituents create a platform for diverse chemical transformations, leading to the efficient synthesis of complex heterocyclic systems.

Table 1: Examples of Domino and Tandem Reactions with Picolinaldehyde Derivatives

| Reaction Type | Picolinaldehyde Substrate | Key Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| One-Pot Three-Component Reaction | 6-Bromopicolinaldehyde | Benzil, Ammonium acetate | Imidazole derivative | Not specified | heteroletters.org |

| Tandem Au-Catalyzed Propargylation/Cycloisomerization | 6-Bromopicolinaldehyde | TBS-terminated 3-phenylprop-1-yne, L1AuCl, NaBArF₄ | Dihydrofuran | 95% | nih.gov |

| PPh₃-Catalyzed Domino Reaction | 6-Bromopicolinaldehyde | Ethyl penta-2,3-dienodate, PPh₃ | Tetrahydrofuran | 72% | acs.org |

| Ugi Three-Component Reaction | 6-Bromopicolinaldehyde | Isocyanide, Carboxylic acid component | γ-Lactam | 32% | thieme-connect.com |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-Bromopicolinaldehyde |

| 3-Bromopicolinaldehyde |

| Benzil |

| Ammonium acetate |

| 1,2,3-Triazole |

| Dihydrofuran |

| Triphenylphosphine |

| Ethyl penta-2,3-dienodate |

| Tetrahydrofuran |

| γ-Lactam |

| TBS-terminated 3-phenylprop-1-yne |

| L1AuCl |

Design, Synthesis, and Characterization of Derivatives and Analogues of 3 Amino 6 Bromopicolinaldehyde

Synthesis of Functionalized Picolinaldehyde Derivatives

The reactivity of the aldehyde and amino groups, along with the potential for substitution of the bromine atom, makes 3-amino-6-bromopicolinaldehyde a valuable starting material for synthesizing more complex picolinaldehyde derivatives.

The aldehyde functional group of picolinaldehydes readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. researchgate.netminarjournal.com This reaction is a common and efficient method for creating new compounds with a >C=N-NH- functional group, which is a significant pharmacophore in medicinal chemistry. researchgate.net

The general synthesis involves reacting the picolinaldehyde with a suitable hydrazine or hydrazide in a protic solvent like ethanol, often with acid catalysis. researchgate.netminarjournal.comresearchgate.net The resulting hydrazone derivatives are valuable intermediates and can be further modified or used to form metal complexes. researchgate.net The presence of the amino and bromo substituents on the pyridine (B92270) ring of this compound can influence the electronic properties and reactivity of the resulting hydrazone, making these derivatives interesting subjects for further study. nih.gov Dimethylpyridine hydrazones, for instance, have demonstrated notable biological activity. nih.gov

| Starting Aldehyde | Reagent | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | 4-Hydroxy-benzohydrazide or Isonicotinohydrazide | Ethanol | Aromatic Hydrazones | researchgate.net |

| 2-Amino-3-formylchromone | Hydrazine derivatives (e.g., 2-hydroxy-2-napthoic acid hydrazide) | Acetic acid, reflux | Novel Hydrazones | researchgate.net |

| Substituted Acetophenone | Nitro Phenyl Hydrazine | Ethanol, NaOH (catalyst), reflux | Hydrazone Derivatives | mdpi.com |

| Aromatic Aldehydes | Hydrazines/Hydrazides | Protic solvents | Hippuric Hydrazones | minarjournal.com |

Similar to hydrazone formation, this compound can react with thiosemicarbazide (B42300) to form thiosemicarbazones. researchgate.netnih.gov This class of compounds is of significant interest due to their ability to act as versatile chelating ligands for a wide range of metal ions. nih.govrasayanjournal.co.in The synthesis typically involves the condensation of an aldehyde or ketone with a thiosemicarbazide. researchgate.net

Thiosemicarbazones derived from picolinaldehyde can coordinate to metal centers through the pyridine nitrogen, the imine nitrogen, and the sulfur atom, acting as tridentate ligands. rasayanjournal.co.in The resulting metal complexes have diverse coordination geometries and have been explored for various applications. researchgate.netcore.ac.uk For example, nickel(II) complexes with thiosemicarbazone ligands have been synthesized and characterized. core.ac.uk The nature of substituents on the thiosemicarbazone framework can significantly influence the properties of the resulting metal complexes. nih.govcore.ac.uk

Some thiosemicarbazones are known inhibitors of ribonucleotide reductase, a key enzyme in DNA synthesis, making them interesting for further investigation. rasayanjournal.co.in The synthesis of various substituted pyridine-2-carboxaldehyde thiosemicarbazones has been reported, including 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, which has shown significant biological activity. nih.gov

Picolinaldehyde derivatives, including 6-bromopyridine-2-carbaldehyde, are crucial building blocks for the synthesis of polydentate ligands, such as Tris[(pyridyl)methyl]amine (TPA) ligands. unipd.itchemicalbook.comsigmaaldrich.com These tripodal ligands, which feature three pyridyl units linked to a central nitrogen atom, are important in coordination chemistry for their ability to form stable complexes with a variety of metal ions. unipd.it

The synthesis of TPA derivatives often involves the reductive amination of picolinaldehydes. By modifying the substituents on the pyridine rings, the steric and electronic properties of the resulting ligand and its metal complexes can be finely tuned. unipd.it For instance, aryl-appended TPA ligands have been used to synthesize first-row divalent transition metal complexes. chemsrc.com The functional groups on this compound offer potential for creating novel TPA ligands with unique coordination properties.

Exploration of Structural Diversity and Isomeric Forms

The specific arrangement of substituents on the pyridine ring profoundly impacts the chemical and physical properties of picolinaldehyde derivatives. Studying positional isomers is crucial for understanding these structure-property relationships.

Positional isomers of this compound, such as 3-amino-5-bromopicolinaldehyde (B582170) and 6-amino-3-bromopicolinaldehyde, provide valuable comparisons for understanding how substituent placement affects reactivity and properties.

3-Amino-5-bromopicolinaldehyde has a molecular formula of C₆H₅BrN₂O and is characterized by a bromine atom at the 5-position. This compound serves as an intermediate in the synthesis of more complex organic molecules. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, and the bromine atom can be substituted via nucleophilic substitution reactions.

6-Amino-3-bromopicolinaldehyde also has the molecular formula C₆H₅BrN₂O and features an amino group at the 6-position and a bromine at the 3-position. It is a versatile intermediate in pharmaceutical and agrochemical research.

The different positions of the amino and bromo groups in these isomers lead to distinct electronic distributions within the pyridine ring, which in turn affects their reactivity in derivatization reactions and their properties as ligands in coordination complexes.

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Features/Applications | Reference |

|---|---|---|---|---|---|

| This compound | 1289168-26-8 | C₆H₅BrN₂O | 3-Amino, 6-Bromo | Starting material for functionalized derivatives. | ambeed.com |

| 3-Amino-5-bromopicolinaldehyde | 1289168-19-9 | C₆H₅BrN₂O | 3-Amino, 5-Bromo | Intermediate for pharmaceuticals and agrochemicals; undergoes oxidation, reduction, and substitution. | |

| 6-Amino-3-bromopicolinaldehyde | 1227604-02-5 | C₆H₅BrN₂O | 6-Amino, 3-Bromo | Building block for complex molecules in various research fields. |

Regioselective Derivatization Strategies

Achieving regioselectivity in the derivatization of polysubstituted pyridines like this compound is a key challenge and area of research in organic synthesis. The existing substituents on the pyridine ring direct the position of further functionalization.

Strategies for regioselective functionalization often rely on controlling reaction conditions and choosing appropriate reagents. For example, directed ortho-metalation (DoM) is a powerful technique for introducing substituents at specific positions on a pyridine ring by using a directing group to guide a metalating agent. While specific regioselective strategies for this compound are not extensively documented in the provided results, general principles of pyridine chemistry suggest that the amino and bromo groups will exert strong directing effects in electrophilic and nucleophilic aromatic substitution reactions. Modern synthetic methods, including metal-free, visible-light-induced radical strategies, are being developed to achieve chemo- and regioselective functionalization of pyridines under mild conditions. researchgate.net These advanced methods could potentially be applied to selectively derivatize the this compound scaffold.

Applications in Advanced Organic Synthesis

Strategic Use as a Key Intermediate in the Synthesis of Complex Organic Molecules

While direct, extensive research detailing the use of 3-Amino-6-bromopicolinaldehyde as a key intermediate in the synthesis of complex natural products or pharmaceuticals is not widely available in public literature, its structural features strongly suggest its potential in this capacity. The presence of three distinct functional groups allows for sequential and highly controlled modifications, a cornerstone of complex molecule synthesis.

The aldehyde group can readily participate in a variety of carbon-carbon bond-forming reactions, such as aldol reactions, Wittig reactions, and Grignard additions, to elaborate the carbon skeleton. The amino group can be acylated, alkylated, or used as a directing group in metal-catalyzed C-H activation reactions. Furthermore, the bromo substituent is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkynyl, and amino moieties.

For instance, in a hypothetical synthetic route, the aldehyde could first be converted to an alkene via a Wittig reaction. Subsequently, the amino group could be protected, followed by a Suzuki coupling at the bromo position to introduce a complex aryl group. Finally, deprotection of the amino group and its subsequent transformation could lead to the final target molecule. This stepwise functionalization highlights the strategic advantage of using a multifunctional intermediate like this compound.

Role in the Construction of Diverse Heterocyclic Ring Systems

The inherent structure of this compound makes it an excellent precursor for the synthesis of various fused and substituted heterocyclic ring systems. The proximate amino and aldehyde functionalities can readily undergo intramolecular cyclization reactions or participate in multicomponent reactions to form new rings.

One potential application is in the synthesis of fused pyridine (B92270) derivatives. For example, condensation of the aldehyde with an active methylene (B1212753) compound, followed by intramolecular cyclization involving the amino group, could lead to the formation of a dihydropyridine ring fused to the initial picolinaldehyde scaffold. The bromine atom can then be further functionalized to introduce additional complexity.

Moreover, this compound can be a key component in multicomponent reactions for the synthesis of highly substituted heterocyclic libraries. For example, a reaction with an isocyanide and a carboxylic acid (a Passerini or Ugi-type reaction) could yield complex acyclic intermediates that can subsequently undergo intramolecular cyclization to form lactams or other heterocyclic structures. The ability to construct diverse heterocyclic systems is of significant interest in medicinal chemistry, as these scaffolds are prevalent in a vast array of biologically active molecules.

Development and Optimization of Catalytic Systems Utilizing Picolinaldehyde Scaffolds

Picolinaldehyde-based compounds are known to act as ligands for various transition metals, and the resulting complexes often exhibit catalytic activity. The amino and aldehyde groups in this compound can coordinate to a metal center, forming a bidentate ligand. The electronic properties of the pyridine ring, influenced by the amino and bromo substituents, can modulate the catalytic activity of the metal center.

While specific catalytic systems derived from this compound are not extensively documented, the broader class of aminopyridine and picolinaldehyde ligands has been successfully employed in various catalytic transformations. For example, iron complexes bearing amino-pyridine ligands have been utilized as catalysts in atom transfer radical polymerization nsf.gov. Similarly, palladium complexes with functionalized pyridine ligands have shown efficacy as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions nsf.gov.

The development of new catalytic systems based on the this compound scaffold could involve the synthesis of Schiff base ligands through condensation of the aldehyde with various primary amines. These Schiff base ligands, featuring an imine, an amino group, and the pyridine nitrogen, can form stable complexes with a range of transition metals. The steric and electronic properties of these complexes could be fine-tuned by varying the substituent on the imine nitrogen, potentially leading to highly active and selective catalysts for a variety of organic transformations.

Integration into Cascade and Annulation Reactions for Molecular Complexity Generation

Cascade and annulation reactions are powerful tools in organic synthesis for the rapid construction of complex molecular frameworks from simple starting materials. The multifunctional nature of this compound makes it an ideal candidate for integration into such reaction sequences.

A potential cascade reaction could be initiated by a condensation reaction at the aldehyde, followed by an intramolecular cyclization involving the amino group. The resulting intermediate could then undergo a subsequent intermolecular reaction at the bromine position, all in a single pot. For example, a tandem 1,6-addition/annulation of alkynyl p-quinone methides with bis-nucleophiles has been reported for the synthesis of functionalized furans, isoxazoles, pyrazoles, and pyridines nih.gov. A similar strategy could potentially be adapted for this compound.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a promising application. The amino and aldehyde groups can act as a "two-point" anchor for the annulation of a new ring system. For instance, a reaction with a bifunctional reagent containing both a nucleophilic and an electrophilic center could lead to a fused heterocyclic system in a single step. While specific examples utilizing this compound are scarce, the general principles of cascade and annulation reactions suggest a high potential for this compound in the efficient generation of molecular complexity.

Coordination Chemistry of Picolinaldehyde Derived Ligands

Synthesis and Characterization of Metal Complexes with Substituted Picolinaldehydes

The synthesis of metal complexes with substituted picolinaldehydes, or more commonly, their Schiff base derivatives, is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and mass spectrometry. These methods help to determine the stoichiometry and the coordination environment of the metal ion. derpharmachemica.com

For instance, Schiff base ligands derived from picolinaldehyde can be synthesized by the condensation reaction of the aldehyde with a primary amine. derpharmachemica.comnih.gov These ligands possess an azomethine group (-CH=N-) which, along with the pyridine (B92270) nitrogen, creates a bidentate chelation site. The electronic properties of these ligands can be fine-tuned by introducing various substituents onto the pyridine ring.

Substituted picolinaldehyde ligands form stable complexes with a wide range of transition metals. The coordination geometry of these complexes is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

Nickel(II): Ni(II) complexes with picolinaldehyde-derived Schiff base ligands often exhibit octahedral or square planar geometries. For example, Schiff base ligands can lead to the formation of helical Ni(II) complexes. nih.gov The coordination environment is typically composed of nitrogen and oxygen donor atoms from the ligand. nih.govmdpi.com In some cases, Ni(II) complexes can be synthesized with mixed ligands to create coordination polymers with specific properties. researchgate.net

Palladium(II) and Platinum(II): Pd(II) and Pt(II) ions, having a d8 electron configuration, strongly favor a square planar coordination geometry. They readily form stable complexes with N,N- or N,O-donor ligands derived from picolinaldehyde. The formation of cyclopalladated compounds, where the metal center bonds directly to a carbon atom of the ligand's aromatic ring, is also a known reaction pathway for imine ligands. mdpi.com

Cadmium(II): Cd(II) is a d10 metal ion and exhibits more flexible coordination behavior, with coordination numbers ranging from 4 to 8 being common. Complexes with substituted pyridine ligands have been synthesized and structurally characterized, often showing tetrahedral or octahedral geometries depending on the ligands involved. mdpi.com For example, pyridine-2,6-dimethanol, a related ligand, forms a monodentate complex with Cd(II), resulting in an octahedral coordination environment around the metal. nih.gov

The table below summarizes the typical coordination behavior of these metals with picolinaldehyde-derived ligands.

| Metal Ion | Typical Coordination Number | Common Geometries | Notes |

| Ni(II) | 4, 6 | Square Planar, Octahedral | Geometry can be sensitive to ligand field strength and steric bulk. mdpi.com |

| Pd(II) | 4 | Square Planar | Strong preference for square planar geometry. mdpi.com |

| Pt(II) | 4 | Square Planar | Similar to Pd(II), forms highly stable square planar complexes. |

| Cd(II) | 4, 6 | Tetrahedral, Octahedral | Flexible coordination sphere due to d10 configuration. mdpi.comnih.gov |

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. unacademy.comlibretexts.orgbyjus.com Ligands can be classified as monodentate, bidentate, tridentate, and so on. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal atom, resulting in the formation of a ring structure. unacademy.comlibretexts.org

Picolinaldehyde itself can act as a bidentate ligand through its pyridine nitrogen and aldehyde oxygen. However, it is more commonly used to create multidentate Schiff base ligands. For example, the reaction of pyridine-2,6-dicarbaldehyde (a related compound) with two equivalents of an amine can produce a tetradentate ligand. nih.gov These multidentate ligands are strong chelating agents, forming stable complexes due to the chelate effect—the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.org

The denticity of ligands derived from 3-Amino-6-bromopicolinaldehyde can be predicted based on its structure. The pyridine nitrogen and the aldehyde oxygen provide a bidentate N,O-donor set. The amino group at the 3-position could potentially participate in coordination, making the ligand tridentate, although this might be sterically hindered. More commonly, this amino group is used as a reactive site to build larger, more complex multidentate ligands.

Structural Elucidation of Coordination Compounds (e.g., X-ray crystallography)

For instance, X-ray crystallography has been used to elucidate the structures of numerous Ni(II) complexes with pyridoxal-derived ligands, revealing the formation of helical structures. nih.gov Similarly, the crystal structures of mononuclear cyclopalladated compounds have been investigated, confirming the square planar geometry around the palladium atom. mdpi.com The data obtained from X-ray diffraction, such as bond lengths and angles, are crucial for understanding the nature of metal-ligand bonding.

The table below presents selected crystallographic data for a representative Ni(II) complex with a pyridine-containing ligand, illustrating the type of information obtained from X-ray diffraction studies.

| Parameter | Ni(H₂O)₅(DMAP)·2H₂O mdpi.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Coordination Geometry | Distorted Octahedron |

| Ni-N bond length (Å) | 2.10 (avg) |

| Ni-O bond length (Å) | 2.06 (avg) |

Data for a representative Ni(II) complex containing a substituted pyridine ligand (DMAP = 4-Dimethylaminopyridine) to illustrate typical structural parameters.

Impact of Substituents on Ligand Properties and Metal-Ligand Interactions

Substituents on the picolinaldehyde ring have a profound impact on the electronic and steric properties of the ligand, which in turn influences the stability, structure, and reactivity of the resulting metal complexes. rsc.org

Electronic Effects: Substituents can be classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

An EDG , such as the amino (-NH₂) group in this compound, increases the electron density on the pyridine ring and particularly on the nitrogen donor atom. This enhanced electron density makes the ligand a stronger σ-donor, leading to stronger metal-ligand bonds and potentially affecting the ligand field strength. nih.gov

An EWG , such as the bromo (-Br) group, decreases the electron density on the pyridine ring. This can weaken the σ-donor capability of the pyridine nitrogen but may enhance π-backbonding from the metal to the ligand if the ligand has low-lying π* orbitals. nih.gov

The interplay of these electronic effects can be used to fine-tune the properties of the metal complex. For example, in spin-crossover complexes, modifying substituents on the ligand can systematically alter the ligand field strength, thereby changing the spin transition temperature of the complex. rsc.org

Steric Effects: The size and position of substituents can introduce steric hindrance around the metal center. This can influence the coordination number and geometry of the complex. For example, bulky substituents near the coordinating atoms may prevent the formation of higher-coordinate complexes or favor a specific stereochemistry.

In the case of this compound, the amino group in the 3-position is adjacent to the aldehyde, and the bromo group is in the 6-position, adjacent to the pyridine nitrogen. Both can exert steric influence, potentially affecting how the ligand and subsequent Schiff bases arrange themselves around a metal ion.

Theoretical and Computational Studies of 3 Amino 6 Bromopicolinaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 3-Amino-6-bromopicolinaldehyde from first principles. These ab initio and density functional theory (DFT) methods offer profound insights into the molecule's behavior at the electronic level.

Density Functional Theory (DFT) for optimized geometries and electronic structure analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov For derivatives of this compound, such as other substituted bromopyridines, DFT calculations, commonly employing the B3LYP functional with a basis set like 6-311G(d,p), are used to predict structural parameters. nih.govnih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles. The results are often in close agreement with experimental data obtained from X-ray crystallography, thereby validating the computational model. nih.govresearchgate.net For instance, the optimized molecular structure of related imidazo[4,5-b]pyridine derivatives calculated at the B3LYP/6–311 G(d,p) level shows good correlation with the experimentally determined solid-state structure. nih.govresearchgate.net

Table 1: Comparison of Theoretical and Experimental Bond Lengths for a 2-bromo-3-hydroxy-6-methyl pyridine (B92270) derivative. Data is illustrative for a related compound structure.

| Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|

| C-C | 1.385 | 1.403 |

| C-O | 1.338 | 1.350 |

| C-Br | 1.894 | 1.948 |

| C-N | 1.313 | 1.303 |

Time-Dependent DFT (TD-DFT) for spectroscopic property prediction (e.g., UV-Vis absorption)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is instrumental in predicting spectroscopic properties, such as the ultraviolet-visible (UV-Vis) absorption spectra. rsc.org For compounds analogous to this compound, TD-DFT calculations can determine the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. researchgate.net These theoretical predictions help in the interpretation of experimental spectra and provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions. The results from TD-DFT are generally consistent with experimental values, confirming their reliability in predicting the photophysical behavior of these molecules. rsc.orgresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and their implications

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. libretexts.org For related brominated imidazopyridine derivatives, the HOMO-LUMO energy gap has been calculated using DFT, providing insights into their electronic behavior. nih.govnih.govresearchgate.net The distribution of these orbitals across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack. wuxibiology.com

Table 2: Calculated Frontier Molecular Orbital Energies for a 6-bromo-imidazo[4,5-b]pyridine derivative. Data is illustrative for a related compound structure.

| Parameter | Energy (eV) |

|---|---|

| E HOMO | -4.0238 |

| E LUMO | -2.3507 |

| Energy Gap (ΔE) | 1.6731 |

Computational Studies of Reaction Mechanisms (e.g., transition state analysis, energy profiles)

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound and its derivatives. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways from reactants to products. This involves locating and characterizing the structures of transition states (TS), which are the highest energy points along the reaction coordinate. researchgate.netnih.gov The energy difference between the reactants and the transition state defines the activation energy, a critical parameter that governs the reaction rate. nih.gov For example, computational studies on the decomposition of related amine compounds have been performed to explore different mechanistic pathways, calculating activation barriers and thermodynamic functions for each proposed step. nih.gov These analyses help in understanding reaction feasibility and selectivity, guiding the design of synthetic routes.

Conformational Analysis and Stereochemical Investigations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Computational conformational analysis is used to identify the stable conformers of a molecule and to determine their relative energies. For a related compound, 6-Bromopyridine-2-carbaldehyde, quantum chemical calculations have shown that the trans conformer (where the aldehyde oxygen points away from the ring nitrogen) is the most stable form for the isolated molecule. nih.gov These studies also investigate the energy barriers for rotation around single bonds, providing a complete picture of the molecule's flexibility. Such investigations are crucial for understanding how these molecules might interact with biological targets or pack in a crystal lattice. nih.gov

Studies of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld surface analysis)

Understanding how molecules interact with each other in the solid state is essential for materials science and drug design. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This method partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties onto this surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. researchgate.net For several brominated heterocyclic compounds, Hirshfeld analysis has been employed to break down the complex network of interactions into percentage contributions from specific atom-atom contacts. nih.govresearchgate.netnih.gov This provides a detailed fingerprint of the crystal packing environment.

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a 6-bromo-imidazo[4,5-b]pyridine derivative. Data is illustrative for a related compound structure.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 42.2 |

| H···C/C···H | 23.1 |

| H···Br/Br···H | 22.3 |

Computational Approaches in Electrocatalysis Research involving Picolinaldehydes

A thorough review of scientific literature reveals a notable absence of published theoretical and computational studies focused specifically on the electrocatalytic properties of this compound and its derivatives. While computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and predicting the efficiency of electrocatalysts, it appears that these approaches have not yet been applied to this particular class of compounds for electrocatalysis research, according to publicly available data.

General computational electrocatalysis studies often focus on understanding and designing catalysts for various electrochemical reactions, including hydrogen evolution, oxygen reduction, and CO2 reduction. These studies employ computational models to simulate the interactions between catalyst surfaces and reactants at an atomic level, providing insights into reaction pathways and energy barriers. However, specific research detailing such computational investigations for picolinaldehydes, and more specifically this compound, in the context of electrocatalysis is not found in the current body of scientific literature.

Therefore, a detailed discussion on the computational approaches in electrocatalysis research involving picolinaldehydes cannot be provided at this time due to the lack of available research data. Further investigation in this area would be necessary to elucidate the potential of this compound and its derivatives as electrocatalysts and to understand their behavior from a theoretical and computational perspective.

Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Pathways

Future research will likely focus on the development of more efficient and sustainable methods for the synthesis of 3-Amino-6-bromopicolinaldehyde and its derivatives. While classical multi-step syntheses are available, there is a growing demand for greener and more atom-economical routes. This includes the exploration of C-H activation techniques to directly introduce the amino or aldehyde functionalities onto a pre-brominated pyridine (B92270) scaffold, thereby reducing the number of synthetic steps and the generation of waste.

Furthermore, the development of catalytic methods for the selective functionalization of the pyridine ring will be a key area of investigation. This could involve the use of transition-metal catalysts to orchestrate regioselective amination, bromination, or formylation reactions. The goal is to devise synthetic strategies that offer high yields, mild reaction conditions, and broad substrate scope, making this compound more accessible for a wider range of applications.

Design and Synthesis of Advanced Functional Materials

The distinct electronic and structural features of this compound make it an attractive candidate for the construction of advanced functional materials. The amino group can act as a hydrogen bond donor and a coordination site for metal ions, while the aldehyde group provides a reactive handle for post-synthetic modifications. The bromine atom can be utilized in cross-coupling reactions to extend the conjugation of the system.

Future research in this area will likely involve the incorporation of this compound into polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). These materials could exhibit interesting photophysical, electronic, and catalytic properties. For instance, polymers derived from this compound may find applications in organic light-emitting diodes (OLEDs) or as sensors for various analytes. The porous nature of MOFs and COFs incorporating this building block could be exploited for gas storage, separation, and heterogeneous catalysis.

Table 1: Potential Functional Materials Derived from this compound

| Material Class | Potential Applications | Key Synthetic Strategies |

| Conjugated Polymers | Organic electronics, sensors | Cross-coupling reactions (e.g., Suzuki, Stille) |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Solvothermal synthesis with metal ions |

| Covalent Organic Frameworks (COFs) | Gas separation, catalysis | Condensation reactions (e.g., imine formation) |

| Fluorescent Probes | Bioimaging, environmental monitoring | Schiff base condensation with fluorescent amines |

Integration with Automated Synthesis and Flow Chemistry Methodologies

The increasing demand for rapid synthesis and screening of new molecules has propelled the development of automated synthesis and flow chemistry platforms. nih.govresearchgate.net Future research will undoubtedly focus on adapting the synthesis of this compound and its derivatives to these high-throughput technologies. Flow chemistry, in particular, offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability.

The development of robust and reliable flow protocols for the key synthetic steps involved in the preparation of this compound will be a significant area of research. This will involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. The integration of in-line purification and analysis techniques will further streamline the synthesis process, enabling the on-demand production of this valuable building block. Capsule-based automated synthesis could also be explored to simplify the preparation of derivatives. rsc.org

Applications in Supramolecular Chemistry and Self-Assembly

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, makes it an excellent candidate for applications in supramolecular chemistry. The aldehyde group can readily form reversible covalent bonds, such as imines, which are often utilized in dynamic combinatorial chemistry and the self-assembly of complex architectures.

Future research will likely explore the use of this compound in the design of self-assembling systems, such as molecular cages, capsules, and gels. These supramolecular structures could find applications in drug delivery, molecular recognition, and catalysis. The bromine atom can also serve as a halogen bond donor, enabling the construction of intricate solid-state structures with predictable and tunable properties. The interplay between different non-covalent interactions will be a key aspect to investigate for controlling the self-assembly process and the resulting supramolecular architectures.

Q & A

Q. What protocols are recommended for assessing the compound’s potential biological activity in kinase inhibition assays?

- Methodological Answer : Use ATP-binding site models (docking studies with AutoDock Vina) to screen for kinase targets. In vitro assays (e.g., ADP-Glo™ Kinase Assay) quantify IC₅₀ values. Cross-validation with structurally related inhibitors (e.g., 6-bromo-2-pyridinecarboxaldehyde derivatives) identifies structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.